2,4-Dichlorobenzyl 2-{[4-(acetylamino)benzoyl]amino}acetate
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Overview
Description
2,4-Dichlorobenzyl 2-{[4-(acetylamino)benzoyl]amino}acetate is an organic compound that combines the structural features of dichlorobenzyl and acetylaminobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzyl 2-{[4-(acetylamino)benzoyl]amino}acetate typically involves the following steps:
Formation of 2,4-Dichlorobenzyl Alcohol: This can be achieved by the chlorination of benzyl alcohol in the presence of hydrochloric acid and chlorine gas.
Acetylation of 4-Aminobenzoic Acid: 4-Aminobenzoic acid is acetylated using acetic anhydride to form 4-(acetylamino)benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzyl 2-{[4-(acetylamino)benzoyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The benzyl alcohol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 2,4-dichlorobenzoic acid.
Reduction: Formation of 2,4-dichlorobenzylamine.
Substitution: Formation of substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichlorobenzyl 2-{[4-(acetylamino)benzoyl]amino}acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and antiviral properties.
Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzyl 2-{[4-(acetylamino)benzoyl]amino}acetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl Alcohol: A mild antiseptic used in throat lozenges.
4-(Acetylamino)benzoic Acid: An intermediate in the synthesis of various pharmaceuticals.
Uniqueness
2,4-Dichlorobenzyl 2-{[4-(acetylamino)benzoyl]amino}acetate is unique due to its combined structural features, which may confer enhanced biological activity and stability compared to its individual components .
Properties
Molecular Formula |
C18H16Cl2N2O4 |
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Molecular Weight |
395.2 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl 2-[(4-acetamidobenzoyl)amino]acetate |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-11(23)22-15-6-3-12(4-7-15)18(25)21-9-17(24)26-10-13-2-5-14(19)8-16(13)20/h2-8H,9-10H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
XPHZGKPPTVZCDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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